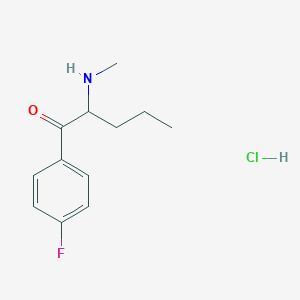

4-Fluoropentedrone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2469350-88-5 |

|---|---|

Molecular Formula |

C12H17ClFNO |

Molecular Weight |

245.72 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(methylamino)pentan-1-one;hydrochloride |

InChI |

InChI=1S/C12H16FNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |

InChI Key |

OJTBUGHPDKLLFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)F)NC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenidine (4-FPD)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Fluorophenidine (4-FPD) is a research chemical and a dissociative anesthetic of the diarylethylamine class. The information provided herein is for educational and research purposes only. The synthesis, possession, and distribution of this compound may be regulated or illegal in many jurisdictions. This document does not endorse or encourage the illicit use or production of this substance.

Introduction

4-Fluorophenidine (IUPAC name: 1-(1-(4-fluorophenyl)-2-phenylethyl)piperidine), also known as 4-FPD, is a synthetic dissociative substance belonging to the 1,2-diarylethylamine chemical class. These compounds are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism of action they share with well-known dissociatives like phencyclidine (PCP) and ketamine. The emergence of 4-FPD and related compounds as novel psychoactive substances (NPS) necessitates a comprehensive understanding of their synthesis and analytical characterization for forensic, clinical, and research applications. This guide provides a detailed overview of a plausible synthetic route, in-depth characterization methodologies, and the pharmacological context of 4-FPD.

Synthesis of 4-Fluorophenidine (4-FPD)

The synthesis of 4-FPD can be logically achieved through a two-step process starting from commercially available precursors. The key transformation is a reductive amination reaction, a robust and widely used method in medicinal chemistry for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway

The primary route involves the synthesis of an intermediate ketone, 1-(4-fluorophenyl)-2-phenylethanone, followed by its reductive amination with piperidine.

-

Step 1: Synthesis of 1-(4-fluorophenyl)-2-phenylethanone (1) This key intermediate, also known as benzyl 4-fluorophenyl ketone, is commercially available[1][2][3]. Alternatively, it can be synthesized via a Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride.

-

Step 2: Reductive Amination to form 4-Fluorophenidine (4-FPD) (2) The ketone intermediate (1) is reacted with piperidine in the presence of a reducing agent to form the final product, 4-FPD (2) . This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a common and effective reducing agent for this transformation, known for its mildness and broad functional group tolerance[4].

Experimental Protocol: Synthesis of 4-FPD

Materials and Reagents:

-

1-(4-fluorophenyl)-2-phenylethanone

-

Piperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 1-(4-fluorophenyl)-2-phenylethanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add piperidine (1.2 eq) followed by glacial acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-Fluorophenidine as a pure solid or oil.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4-FPD via reductive amination.

Characterization of 4-Fluorophenidine (4-FPD)

Thorough analytical characterization is essential for the unambiguous identification of 4-FPD. A combination of chromatographic and spectroscopic techniques is required for structure elucidation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of novel psychoactive substances. It provides information on the retention time of the analyte and its mass fragmentation pattern upon electron ionization (EI).

Experimental Protocol: GC-MS Analysis

-

Instrument: Agilent 7890A GC coupled with a 5975C Mass Selective Detector (or equivalent).

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Split (e.g., 100:1) or splitless, depending on sample concentration.

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

-

MS Transfer Line: 280 °C.

-

MS Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-550 amu.

Expected Fragmentation Pattern: The mass spectrum of 4-FPD is expected to be dominated by fragmentation alpha to the nitrogen atom. The molecular ion (M+) may be observed, but the base peak is likely to result from the cleavage of the C-C bond between the two aryl-bearing carbons, leading to the formation of a stable piperidinium-containing fragment.

Table 1: Predicted Major Mass Fragments for 4-FPD

| m/z (Predicted) | Fragment Structure/Identity |

| 283 | [M]⁺ (Molecular Ion) |

| 192 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 174 | [C₁₂H₁₅N]⁺ (Piperidinium fragment from benzyl cleavage) |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Note: This table is predictive. Actual fragmentation may vary. Data should be confirmed against a certified reference standard and library spectra, such as those from SWGDRUG or Cayman[5][6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. ¹H, ¹³C, and ¹⁹F NMR would be essential for the complete characterization of 4-FPD.

Experimental Protocol: NMR Analysis

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C.

-

Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D correlation experiments (e.g., COSY, HSQC) for unambiguous assignments.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-FPD

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

| Aromatic (C₆H₅ & C₆H₄F) | 6.9 - 7.4 | Multiplet |

| Methine (-CH-) | ~3.5 - 4.0 | Multiplet |

| Methylene (-CH₂-) | ~2.8 - 3.2 | Multiplet |

| Piperidine (-CH₂-N-CH₂-) | ~2.2 - 2.8 | Multiplet |

| Piperidine (other -CH₂-) | ~1.4 - 1.7 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-FPD

| Carbon Assignment | Predicted δ (ppm) |

| Aromatic (ipso-F) | ~160 (d) |

| Aromatic (other) | 115 - 145 |

| Methine (-CH-) | ~70 |

| Methylene (-CH₂-) | ~40 |

| Piperidine (-CH₂-N-CH₂-) | ~55 |

| Piperidine (other -CH₂-) | ~25 |

¹⁹F NMR: A single resonance is expected in the typical aryl-fluoride region (around -110 to -120 ppm), likely appearing as a multiplet due to coupling with aromatic protons[8].

Analytical Workflow Diagram

Caption: A typical workflow for the analytical characterization of 4-FPD.

Mechanism of Action and Signaling

4-FPD belongs to the 1,2-diarylethylamine class, which are primarily known as uncompetitive NMDA receptor antagonists[5][9]. This mechanism is the basis for their dissociative, anesthetic, and hallucinogenic properties.

Mechanism:

-

For the NMDA receptor ion channel to open, both the neurotransmitter glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites on the receptor complex.

-

This binding, coupled with depolarization of the postsynaptic membrane, dislodges a magnesium ion (Mg²⁺) that normally blocks the channel at resting potential.

-

As an uncompetitive antagonist, 4-FPD is believed to bind to a site within the open ion channel (often referred to as the PCP or MK-801 site), physically occluding the passage of ions like Calcium (Ca²⁺)[3][10].

-

This blockade of Ca²⁺ influx prevents the downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory, leading to the characteristic dissociative state.

Some diarylethylamines also show activity at monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), which may contribute to stimulant effects[5][8].

Signaling Pathway Diagram

Caption: Antagonistic action of 4-FPD at the NMDA receptor ion channel.

Conclusion

This technical guide outlines a plausible and efficient synthesis for 4-Fluorophenidine and details the necessary analytical methodologies for its comprehensive characterization. The proposed reductive amination pathway is a high-yielding and scalable route. The characterization data, particularly from GC-MS and multinuclear NMR, are critical for the unambiguous identification of this compound in forensic and research settings. Understanding the synthesis and analytical profile of 4-FPD is paramount for the scientific and regulatory communities to address the challenges posed by the continuous emergence of novel psychoactive substances.

References

- 1. 1-(4-Fluorophenyl)-2-phenyl-ethanone | 347-84-2 [chemicalbook.com]

- 2. 1-(4-Fluorophenyl)-2-phenyl-ethanone AldrichCPR | 347-84-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 6. SWGDRUG Mass Spectral Library [swgdrug.org]

- 7. caymanchem.com [caymanchem.com]

- 8. rsc.org [rsc.org]

- 9. 2-chloro-1-(4-fluorophenyl)-2-phenylethanone synthesis - chemicalbook [chemicalbook.com]

- 10. NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs | NIST [nist.gov]

The Hypothesized Mechanism of Action of 4-Fluoropentedrone Hydrochloride: An In-depth Technical Guide

Disclaimer: A comprehensive review of published scientific literature did not yield specific in vitro pharmacological data for 4-Fluoropentedrone hydrochloride (4-FPD). Therefore, this technical guide extrapolates its mechanism of action based on the known pharmacological profile of its parent compound, pentedrone, and the general effects of fluorination on psychoactive molecules. The quantitative data and specific interactions described herein are based on this extrapolation and should be confirmed by direct experimental evidence.

Introduction

4-Fluoropentedrone (4-FPD) is a synthetic cathinone, a class of psychoactive substances that are structurally related to the naturally occurring stimulant cathinone from the Catha edulis plant. As a substituted cathinone, 4-FPD is the 4-fluoro derivative of pentedrone. The core mechanism of action for many synthetic cathinones involves the modulation of monoamine neurotransmission in the central nervous system. This guide provides a detailed overview of the hypothesized mechanism of action of 4-FPD, drawing upon data from its non-fluorinated analog, pentedrone.

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

Based on the pharmacological profile of pentedrone, 4-Fluoropentedrone is hypothesized to act as a monoamine transporter reuptake inhibitor . Monoamine transporters are protein structures that regulate the concentration of neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft by reabsorbing them into the presynaptic neuron. Inhibition of these transporters by a ligand like 4-FPD leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing their signaling.

Pentedrone has been characterized as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with significantly less activity at the serotonin transporter (SERT). Furthermore, studies on pentedrone have indicated that it is a non-releasing inhibitor , meaning it blocks the reuptake of monoamines without inducing their release from the presynaptic terminal, a mechanism distinct from that of amphetamine-like substances.

The introduction of a fluorine atom at the para-position of the phenyl ring in pentedrone is expected to modulate its pharmacological profile. Fluorination is a common strategy in medicinal chemistry that can alter a molecule's potency, selectivity, and metabolic stability. It is plausible that the fluorine atom in 4-FPD could enhance its affinity for the monoamine transporters, potentially increasing its potency as a reuptake inhibitor compared to pentedrone. However, the precise impact on its selectivity for DAT, NET, and SERT remains to be experimentally determined.

Quantitative Data for Pentedrone

The following table summarizes the in vitro pharmacological data for pentedrone, which serves as the basis for the hypothesized action of 4-FPD.

| Compound | Transporter | IC50 (nM) | Reference |

| Pentedrone | DAT | 56 | [1] |

| NET | 28 | [1] | |

| SERT | 2155 | [1] |

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Experimental Protocols

To determine the specific mechanism of action of this compound, a monoamine transporter uptake inhibition assay would be employed. The following is a generalized protocol for such an experiment.

Cell Culture and Transfection

-

Human Embryonic Kidney (HEK 293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

-

Transfected cells are selected and maintained in a medium containing a selection antibiotic (e.g., G418) to ensure the continued expression of the transporter proteins.

Radiotracer Uptake Inhibition Assay

-

Transfected cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated for 10-20 minutes at room temperature with varying concentrations of this compound dissolved in KRH buffer.

-

A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated by non-linear regression analysis. Control wells containing a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT) are used to determine non-specific uptake.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized mechanism of 4-FPD at the synapse.

Experimental Workflow Diagram

Caption: Experimental workflow for monoamine transporter uptake inhibition assay.

References

An In-depth Technical Guide to the Pharmacological Profile of 4-Fluoropentedrone HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropentedrone HCl (4-FPD) is a synthetic cathinone and a structural analog of pentedrone. While specific pharmacological data for 4-FPD is scarce in peer-reviewed literature, its profile can be inferred from the analysis of closely related compounds, including pentedrone, 4-fluoromethcathinone (4-FMC), and 4-methylmethcathinone (mephedrone). Synthetic cathinones are known to primarily act as monoamine transporter inhibitors or releasing agents, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. This guide provides a comprehensive overview of the predicted pharmacological profile of 4-FPD based on available data from its analogs, including its anticipated mechanism of action, receptor and transporter interactions, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research into this compound.

Introduction

4-Fluoropentedrone (1-(4-fluorophenyl)-2-(methylamino)pentan-1-one) is a substituted cathinone that has emerged as a designer drug. Its chemical structure is characterized by a phenethylamine core with a β-keto group, an N-methyl group, and a fluorine atom substituted at the para-position of the phenyl ring. The pharmacological effects of synthetic cathinones are largely attributed to their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[1] The nature and potency of this interaction—whether as an inhibitor of reuptake or a substrate that induces neurotransmitter release—dictate the specific psychostimulant and physiological effects of each compound.[2]

Due to the limited direct research on 4-FPD, this guide synthesizes data from structurally similar cathinones to project its pharmacological characteristics. Pentedrone, its non-fluorinated parent compound, and other para-substituted cathinones like 4-fluoromethcathinone (4-FMC) and mephedrone provide the basis for these inferences.

Predicted Mechanism of Action

Based on the structure-activity relationships of substituted cathinones, 4-FPD is predicted to act as a monoamine transporter inhibitor, and potentially as a substrate-type releaser. The presence of the β-keto group and the N-alkyl chain are characteristic features of compounds that interact with DAT, NET, and SERT.[1] Ring substitutions, such as the para-fluoro group in 4-FPD, are known to influence the potency and selectivity of these interactions, often increasing activity at the serotonin transporter.[3]

It is hypothesized that 4-FPD, like pentedrone, will exhibit a preference for inhibiting the dopamine and norepinephrine transporters over the serotonin transporter.[4] However, the fluorine substitution may enhance its affinity for SERT compared to the parent compound.

Quantitative Pharmacological Data (Inferred from Analogs)

Table 1: Monoamine Transporter Inhibition Potency (IC50 in µM) of Pentedrone and Related Cathinones

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio | Reference |

| Pentedrone | 0.5 | ND | 130 | 260 | [5] |

| Pentylone | ND | ND | 20 | ND | [5] |

| 4-Methylpentedrone (4-MPD) | 1.0 | ND | 30 | 30 | [5] |

| N-Ethyl-pentedrone (NEPD) | 0.2 | ND | 130 | 650 | [5] |

| Mephedrone (4-MMC) | ND | ND | ND | ND | |

| 4-Fluoromethcathinone (4-FMC) | ND | ND | ND | ND | |

| Cocaine | 0.5 | ND | 0.8 | 1.6 | [5] |

ND: Not Determined in the cited source.

Table 2: Receptor Binding Affinities (Ki in µM) of Pentedrone and Related Compounds

| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) | Reference |

| Pentedrone | ND | ND | ND | |

| α-PVP | ND | ND | ND | |

| Mephedrone (4-MMC) | ND | ND | ND | |

| Cocaine | ND | ND | ND |

ND: Not Determined. Data on receptor binding affinities for a wide range of receptors for these compounds is limited in publicly available literature.

Based on the available data for its analogs, 4-FPD is expected to be a potent inhibitor of DAT and NET, with weaker activity at SERT. The DAT/SERT ratio is a useful indicator of the relative abuse liability, with higher ratios often correlating with greater psychostimulant effects.[5]

Predicted In Vivo Pharmacological Effects

The in vivo effects of 4-FPD are anticipated to be consistent with those of other psychostimulant cathinones that primarily act on dopamine and norepinephrine systems.

Locomotor Activity

In rodent models, administration of pentedrone has been shown to cause a dose-dependent increase in locomotor activity.[4][6] It is predicted that 4-FPD would produce similar effects, indicative of its stimulant properties. The onset and duration of these effects would be dependent on the dose and route of administration.

Drug Discrimination

Drug discrimination studies in animals are used to assess the subjective effects of a compound. Rats trained to discriminate a known psychostimulant, such as methamphetamine or cocaine, from saline are tested with the novel compound. Full substitution for the training drug suggests a similar subjective experience. Pentedrone has been shown to fully substitute for the discriminative stimulus effects of methamphetamine and cocaine in rats.[7] It is therefore likely that 4-FPD would also substitute for these psychostimulants, suggesting a high potential for abuse.

Experimental Protocols

The following are representative experimental protocols for the in vitro and in vivo assessment of the pharmacological profile of compounds like 4-Fluoropentedrone HCl.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of monoamine neurotransmitters by their respective transporters.[8][9]

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Uptake Inhibition Assay:

-

Cells are seeded into 96-well plates and grown to confluence.

-

On the day of the experiment, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compound (e.g., 4-FPD HCl) or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

-

A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled monoamine is added to each well to initiate the uptake reaction.

-

The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

-

Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Locomotor Activity Assessment

This protocol assesses the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[10][11]

Animals:

-

Male Swiss-Webster mice or Sprague-Dawley rats are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Procedure:

-

Animals are habituated to the testing environment (e.g., open-field arenas equipped with infrared photobeams) for at least 30 minutes prior to drug administration.

-

Animals are administered the test compound (e.g., 4-FPD HCl) or vehicle (e.g., saline) via a specified route (e.g., intraperitoneal injection).

-

Immediately after injection, animals are placed back into the open-field arenas.

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded continuously for a set period (e.g., 60-120 minutes).

-

Data is analyzed by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group.

Drug Discrimination Study

This behavioral assay is used to evaluate the interoceptive (subjective) effects of a test compound in comparison to a known drug of abuse.[12][13]

Animals:

-

Male Sprague-Dawley rats are individually housed and maintained on a restricted diet to motivate responding for food rewards.

Apparatus:

-

Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

Procedure:

-

Training Phase: Rats are trained to press one lever after receiving an injection of a known psychostimulant (e.g., methamphetamine, 1 mg/kg, i.p.) and the other lever after receiving a saline injection to receive a food reward. Training sessions are conducted daily until the rats reliably press the correct lever (>80% accuracy).

-

Testing Phase: Once trained, rats are tested with various doses of the test compound (e.g., 4-FPD HCl). On test days, after receiving an injection of the test compound, the rat is placed in the operant chamber, and the number of presses on each lever is recorded.

-

Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test compound. Full substitution is defined as ≥80% of responses on the drug-appropriate lever, indicating that the test compound produces subjective effects similar to the training drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the pharmacological assessment of 4-Fluoropentedrone HCl.

Conclusion

While direct experimental data on 4-Fluoropentedrone HCl is lacking, its pharmacological profile can be reasonably predicted based on the well-established structure-activity relationships of synthetic cathinones. It is anticipated to be a potent monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters, leading to psychostimulant effects. The para-fluoro substitution may confer a slightly increased activity at the serotonin transporter compared to its parent compound, pentedrone. The provided experimental protocols and diagrams offer a framework for future in vitro and in vivo studies to definitively characterize the pharmacological and toxicological properties of this emerging designer drug. Such research is crucial for understanding its potential for abuse and for the development of effective public health responses.

References

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal model of methylphenidate's long-term memory-enhancing effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDMA-like discriminative stimulus effects of seven cathinones in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adolescent Rat Circadian Activity is Modulated by Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]

- 12. Discriminative-Stimulus Effects of Second Generation Synthetic Cathinones in Methamphetamine-Trained Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labcorp.com [labcorp.com]

An In-depth Technical Guide to 4-Fluoropentedrone Hydrochloride (CAS: 2469350-88-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Fluoropentedrone hydrochloride is a research chemical and is intended for laboratory use only. It is not for human or veterinary consumption.

Introduction

This compound (also known as 4-FPD) is a synthetic stimulant belonging to the cathinone class. As a derivative of pentedrone, it shares structural similarities with other psychoactive substances that interact with the monoamine transporter systems in the central nervous system. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on its chemical properties, presumed mechanism of action, and analytical characterization. Due to a lack of specific research on 4-Fluoropentedrone, data from its parent compound, pentedrone, is used as a proxy to infer its pharmacological profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and interpretation in research settings.

| Property | Value | Reference |

| CAS Number | 2469350-88-5 | [1] |

| Formal Name | 1-(4-fluorophenyl)-2-(methylamino)-1-pentanone, monohydrochloride | [1] |

| Synonyms | 4-fluoro-α-methylamino-Valerophenone, 4-FPD | [1] |

| Molecular Formula | C₁₂H₁₆FNO • HCl | [1] |

| Formula Weight | 245.7 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 243–245 °C | [3] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |

Presumed Mechanism of Action

While specific pharmacological studies on 4-Fluoropentedrone are limited, its mechanism of action can be inferred from its structural relationship to pentedrone and other synthetic cathinones. These compounds are known to act as monoamine transporter inhibitors.

The proposed primary mechanism of action for 4-Fluoropentedrone is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][4] By blocking these transporters, 4-Fluoropentedrone increases the extracellular concentrations of NE and DA in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission and subsequent stimulant effects. Pentedrone, the parent compound, is characterized as a non-releasing norepinephrine-dopamine reuptake inhibitor (NDRI).[1][4]

Proposed Mechanism of Action

References

- 1. Pentedrone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro [frontiersin.org]

- 4. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 4-Fluoropentedrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropentedrone (4-FPD) is a synthetic stimulant of the cathinone class, structurally related to pentedrone. It has emerged as a designer drug, presenting challenges to forensic and clinical toxicologists. This document provides a comprehensive overview of the available scientific and technical information regarding 4-FPD, including its discovery and history, chemical properties, pharmacological profile, metabolic pathways, and analytical methodologies. Due to the limited specific research on 4-FPD, data from closely related synthetic cathinones are included to provide a broader context for its potential effects and metabolic fate.

Introduction and History

4-Fluoropentedrone, also known as 4-FPD, is a synthetic cathinone that has been identified as a new psychoactive substance (NPS).[1] Synthetic cathinones are derivatives of the naturally occurring stimulant cathinone, which is found in the khat plant (Catha edulis). The clandestine synthesis of these compounds is a continuous effort to circumvent existing drug laws.

The precise date and origin of the first synthesis of 4-Fluoropentedrone are not well-documented in scientific literature, a common characteristic of many designer drugs. Its emergence on the recreational drug market is part of a broader trend of fluorinated amphetamine and cathinone derivatives. These substances are often marketed online as "research chemicals" or "legal highs" to avoid legal scrutiny.

Chemical and Physical Properties

4-Fluoropentedrone is formally known as 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one.[2] Its chemical structure is characterized by a phenyl ring substituted with a fluorine atom at the fourth position, a pentanone backbone, and a methylamino group at the alpha position relative to the carbonyl group.

| Property | Value | Reference |

| IUPAC Name | 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one | [2][3] |

| Synonyms | 4-FPD, 4F-Pentedrone, 4-fluoro-α-methylamino-valerophenone | [2][4] |

| CAS Number | 21311054-74-3 (freebase), 2469350-88-5 (hydrochloride) | [2][4] |

| Molecular Formula | C12H16FNO | [2] |

| Molecular Weight | 209.26 g/mol (freebase), 245.72 g/mol (hydrochloride) | [2][3] |

| Appearance | White powder | [3] |

Pharmacological Profile

Mechanism of Action

Synthetic cathinones, including 4-Fluoropentedrone, are known to act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The specific activity of 4-FPD on these transporters has not been extensively reported in the scientific literature. However, based on the structure-activity relationships of similar cathinones, it is predicted to be a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with potentially weaker activity at the serotonin transporter (SERT).

Receptor Binding Affinities and Transporter Inhibition

| Compound | Transporter | IC50 (nM) |

| Pentedrone | DAT | 243 |

| NET | 675 | |

| SERT | 3144 |

This data is for Pentedrone and is intended to be illustrative of the potential activity of a closely related compound. The actual values for 4-Fluoropentedrone may differ.

Expected Pharmacological Effects

Based on its presumed mechanism of action as a dopamine and norepinephrine reuptake inhibitor, the expected pharmacological effects of 4-Fluoropentedrone are typical of central nervous system stimulants. These may include:

-

Increased alertness and energy

-

Euphoria

-

Increased talkativeness and sociability

-

Decreased appetite

-

Increased heart rate and blood pressure

Metabolic Pathways

The metabolism of 4-Fluoropentedrone has not been specifically detailed in published studies. However, the metabolic fate of synthetic cathinones generally proceeds through a series of Phase I and Phase II reactions. Based on studies of structurally similar compounds like pentedrone and other cathinones, the following metabolic pathways are proposed for 4-FPD.

Phase I Metabolism

Phase I metabolism of 4-FPD is likely to involve the following reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes:

-

β-Ketone Reduction: The carbonyl group is reduced to a secondary alcohol, forming the corresponding 4-fluoro-dihydro-pentedrone.

-

N-Demethylation: The methyl group is removed from the nitrogen atom to form the primary amine metabolite.

-

Hydroxylation: Hydroxylation of the alkyl chain or the aromatic ring may occur.

Phase II Metabolism

The metabolites formed during Phase I, particularly those with hydroxyl groups, can undergo Phase II conjugation reactions:

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides, which are more readily excreted.

The following diagram illustrates the proposed metabolic pathway for 4-Fluoropentedrone.

Caption: Proposed metabolic pathway for 4-Fluoropentedrone.

Toxicology

There is a lack of specific toxicological data, such as LD50 values, for 4-Fluoropentedrone in the scientific literature. The adverse effects associated with the use of synthetic cathinones are generally dose-dependent and can include:

-

Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction.

-

Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and hyperthermia.

-

Psychiatric: Psychosis, aggression, and suicidal ideation.

Given the limited information, the toxicity profile of 4-FPD is presumed to be similar to other potent synthetic cathinones.

Analytical Methodology

The detection and quantification of 4-Fluoropentedrone in biological and non-biological samples are crucial for forensic and clinical purposes. Several analytical techniques have been employed for the identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cathinones. 4-FPD can be identified based on its retention time and the fragmentation pattern of its mass spectrum.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL and perform a base extraction into chloroform.[3]

-

Instrument: Agilent gas chromatograph with a mass selective detector.[3]

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.[3]

-

Injector Temperature: 280°C.[3]

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold for 9.0 min.[3]

-

MS Parameters: Mass scan range of 30-550 amu.[3]

The following diagram illustrates a general workflow for the GC-MS analysis of 4-FPD.

Caption: General workflow for GC-MS analysis of 4-FPD.

Other Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the detection of 4-FPD and its metabolites in biological fluids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation and confirmation of the compound.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.[3]

Conclusion

4-Fluoropentedrone is a synthetic cathinone whose presence in the illicit drug market necessitates a thorough understanding by the scientific and medical communities. While specific data on its pharmacology and toxicology are sparse, its structural similarity to other potent cathinones suggests a significant potential for abuse and adverse health effects. Further research is imperative to fully characterize its pharmacological profile, metabolic fate, and long-term consequences of use. The analytical methods outlined in this document provide a foundation for the accurate identification and quantification of 4-FPD in forensic and clinical settings.

References

A Technical Guide to 4-Fluoropentedrone Hydrochloride: Solubility, Analytical Methods, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Fluoropentedrone hydrochloride (4-FPD HCl), with a focus on its solubility characteristics. The information herein is intended to support research, analytical development, and drug formulation efforts. This document compiles available quantitative data, details relevant experimental protocols, and illustrates associated biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 15[1] |

| Dimethyl sulfoxide (DMSO) | 15[1] |

| Ethanol | 20[1] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 10[1] |

Experimental Protocols

While specific experimental details for the solubility data presented above are not publicly available, this section outlines standard methodologies for solubility determination and analytical characterization of this compound.

General Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[2][3][4] A generalized protocol is as follows:

-

Preparation: An excess amount of the solid compound (in this case, this compound) is added to a known volume of the solvent in a sealed flask or vial.[2][5]

-

Equilibration: The flask is agitated, typically by shaking or stirring, in a temperature-controlled environment for a sufficient period (often 24 to 48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[3][4][5]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation or filtration, ensuring that the temperature is maintained to prevent any change in solubility.[2]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]

Caption: A generalized workflow for determining compound solubility using the shake-flask method.

Analytical Characterization Protocols

The following are established methods for the analytical characterization of this compound.

GC-MS is a confirmatory technique used for the identification of synthetic cathinones.[6][7][8]

-

Sample Preparation: A representative sample is accurately weighed and dissolved in a suitable solvent, such as methanol, to a concentration of 1 mg/mL. An internal standard may be included for quantitative analysis.[6]

-

GC Conditions:

-

MS Conditions:

NMR spectroscopy is used to elucidate the chemical structure of the compound.

-

Sample Preparation: Approximately 10 mg of the substance is weighed and dissolved in about 1 mL of a suitable deuterated solvent (e.g., DMSO-d6). If the sample does not fully dissolve, vortexing, sonication, and centrifugation can be employed. An internal standard is added for quantitative NMR (qNMR).

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹⁹F NMR spectra are particularly useful for fluorine-containing compounds like 4-Fluoropentedrone.[9] Key parameters such as the number of scans, relaxation delay, and pulse angle are optimized to ensure accurate integration for quantitative analysis.

Signaling Pathway: Mechanism of Action

4-Fluoropentedrone is a synthetic cathinone. The primary mechanism of action for this class of compounds involves the modulation of monoamine transporters in the brain.[10][11] Synthetic cathinones can act as either reuptake inhibitors or releasing agents for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[10][11] This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in their psychostimulant effects.

Caption: The interaction of synthetic cathinones with monoamine transporters in the synaptic cleft.

References

- 1. glpbio.com [glpbio.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. enamine.net [enamine.net]

- 4. scielo.br [scielo.br]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. unodc.org [unodc.org]

- 7. ovid.com [ovid.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]

- 10. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 4-Fluoropentedrone hydrochloride

An In-depth Technical Guide on the Molecular Structure of 4-Fluoropentedrone Hydrochloride

Introduction

This compound (also known as 4-FPD) is a synthetic stimulant compound belonging to the cathinone class.[1][2] As a designer drug, its emergence on the new psychoactive substances (NPS) market has necessitated comprehensive analytical and structural characterization for forensic and research purposes.[3] This document provides a detailed technical overview of the molecular structure, physicochemical properties, and analytical characterization of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-Fluoropentedrone is structurally related to pentedrone, featuring a fluorine atom substituted at the para-position of the phenyl ring. The hydrochloride salt is the common form in which this compound is distributed.[3][4] Key identifying and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride | [4][5] |

| Synonyms | 4-FPD, 4-fluoro-α-methylamino-Valerophenone | [1][4] |

| CAS Number | 2469350-88-5 (for hydrochloride salt) | [1] |

| Chemical Formula | C₁₂H₁₆FNO • HCl | [1][4] |

| Molecular Weight | 245.72 g/mol (Hydrochloride Salt) 209.26 g/mol (Free Base) | [1][4] |

| Appearance | White powder | [4] |

| Melting Point | 243–245 °C (with decomposition) | [3] |

| Purity | ≥98% (for analytical reference standards) | [1] |

Molecular Structure

The core structure of 4-Fluoropentedrone consists of a pentanone backbone. A phenyl ring is attached to the carbonyl carbon, and this ring is substituted with a fluorine atom at the para (4-position). An amino group, which is N-methylated, is located at the alpha-carbon relative to the carbonyl group. The presence of a chiral center at this alpha-carbon means the molecule can exist as enantiomers.

Caption: 2D structure of this compound.

Spectroscopic and Analytical Characterization

Unequivocal identification of this compound is achieved through a combination of modern analytical techniques.

Caption: General analytical workflow for the characterization of 4-FPD HCl.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern, aiding in identification.

Quantitative Data

| Technique | Ion/Fragment (m/z) | Description |

|---|---|---|

| ESI-MS | 210 | Protonated molecule [M+H]⁺ of the free base.[3] |

| EI-MS | 86 | Main fragment ion.[3][4] |

| EI-MS | 123 | Fragment ion.[3][4] |

| EI-MS | 95 | Fragment ion.[3][4] |

Experimental Protocol (GC-MS)

-

Sample Preparation: The analyte is diluted to approximately 4 mg/mL and base extracted in chloroform.[4]

-

Instrumentation: An Agilent gas chromatograph with an MS detector is used.[4]

-

Column: HP-5 MS (30m x 0.25 mm x 0.25μm) or equivalent.[4]

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.[4]

-

Temperatures: Injector at 280°C, MSD transfer line at 280°C, MS Source at 230°C, and MS Quad at 150°C.[4]

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 280°C at 12°C/min, and held for 9.0 min.[4]

-

Injection: 1 μL injection with a split ratio of 25:1.[4]

-

MS Parameters: Mass scan range from 30-550 amu.[4]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

Quantitative Data

| Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| IR | 1688 | Strong carbonyl (C=O) stretch.[3] |

| Raman | 1690 | Strong carbonyl (C=O) stretch.[3] |

| IR | 1598 | C-C vibration in the aromatic ring.[3] |

| IR | 2700-3000 | Aliphatic and aromatic C-H stretching.[3] |

Experimental Protocol (FTIR)

-

Instrumentation: FTIR spectrometer equipped with a Golden Gate diamond ATR attachment (1 bounce).[4]

-

Scan Parameters: 16 scans for both the sample and the background.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H NMR)

-

Sample Preparation: The analyte is diluted to approximately 4 mg/mL in D₂O containing TSP as a 0 ppm reference and maleic acid as a quantitative internal standard.[4]

-

Instrumentation: 400 MHz NMR spectrometer.[4]

-

Parameters: A spectral width covering at least -2.9 ppm to 13.1 ppm, a 90° pulse angle, and a 45-second delay between pulses.[4]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Quantitative Data

| Technique | λmax (nm) |

|---|

| UV-VIS | 253 |[3] |

Potential Metabolic Pathways

While specific metabolic studies on 4-Fluoropentedrone are not extensively detailed in the provided literature, its metabolic fate can be hypothesized based on the known pathways of structurally similar cathinones like mephedrone and pentedrone.[6][7] The primary metabolic routes are expected to involve N-demethylation, reduction of the beta-keto group, and hydroxylation of the alkyl chain or aromatic ring.

Caption: Hypothetical Phase I metabolic pathways of 4-Fluoropentedrone.

Key proposed metabolic transformations include:

-

N-demethylation: The methyl group on the nitrogen is removed, a common pathway for many cathinones mediated by cytochrome P450 (CYP450) enzymes.[6]

-

β-Keto Reduction: The carbonyl group is reduced to a hydroxyl group, forming an alcohol metabolite. This is a preferential pathway for pentedrone.[7]

-

Hydroxylation: A hydroxyl group is added, likely to the aromatic ring or the pentyl side chain, facilitated by CYP450 enzymes.

Conclusion

This compound is a synthetic cathinone whose molecular structure has been comprehensively elucidated through various analytical techniques. Its chemical formula is C₁₂H₁₆FNO • HCl with a molecular weight of 245.72 g/mol . Spectroscopic data from MS, IR, and NMR provide a distinct fingerprint for its identification. While its metabolism is not fully characterized, it is predicted to follow pathways common to other cathinones, including N-demethylation and β-keto reduction. The data and protocols presented in this guide serve as a critical resource for the accurate identification and further study of this compound by the scientific and forensic communities.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchchemx.com [researchchemx.com]

- 3. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. 4-Fluoropentedrone | C12H16FNO | CID 132278123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mephedrone and Its Metabolites: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

4-FPD: A Technical Guide for Researchers

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 4-FPD (4-Fluoropentedrone) is a research chemical, and its pharmacological and toxicological properties in humans are not well understood. This guide summarizes the available scientific data and should not be interpreted as an endorsement or promotion of its use.

Introduction

4-Fluoropentedrone (4-FPD), systematically named 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, is a synthetic cathinone.[1][2][3] Synthetic cathinones are a class of novel psychoactive substances (NPS) that are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant. These substances typically act as central nervous system stimulants.[1][4] While the physicochemical properties of 4-FPD have been characterized in a detailed study, there is a significant lack of published research on its pharmacology, toxicology, and mechanism of action.[1][3] This guide provides a comprehensive overview of the existing technical data on 4-FPD and outlines the experimental protocols used for its characterization.

Physicochemical Properties

The primary source of physicochemical data for 4-FPD hydrochloride comes from a 2018 study by Rojkiewicz et al.[1][3]

| Property | Value | Reference |

| Chemical Name | 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride | [1][3] |

| Synonyms | 4-Fluoropentedrone, 4-FPD | [2] |

| Molecular Formula | C₁₂H₁₆FNO · HCl | [1][3] |

| Molecular Weight | 245.72 g/mol | [1][3] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 186.5 °C (determined by DSC) | [1][3] |

Analytical Data

The following tables summarize the key analytical data for the characterization of 4-FPD hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Assignment |

| 9.61 (br s, 2H) | 195.4 | C=O |

| 8.16 (m, 2H) | 165.2 (d, J=251.3 Hz) | C-F |

| 7.46 (t, J=8.8 Hz, 2H) | 132.0 (d, J=9.6 Hz) | CH (aromatic) |

| 5.17 (m, 1H) | 129.9 (d, J=3.0 Hz) | CH (aromatic) |

| 2.65 (s, 3H) | 116.3 (d, J=22.1 Hz) | CH (aromatic) |

| 1.83 (m, 1H) | 60.1 | CH-NH₂⁺ |

| 1.55 (m, 1H) | 30.1 | N-CH₃ |

| 1.25 (m, 2H) | 30.0 | CH₂ |

| 0.81 (t, J=7.3 Hz, 3H) | 17.8 | CH₂ |

| 13.5 | CH₃ |

Data sourced from Rojkiewicz et al., 2018.[1][3]

Mass Spectrometry (MS)

| Technique | Key Fragments (m/z) | Interpretation |

| GC-MS (EI) | 123, 95, 75, 58 | Fragmentation pattern characteristic of 4-FPD |

| ESI-MS | 210.2 | [M+H]⁺ |

| ESI-MS² (210.2) | 123.1, 166.1, 192.1 | Product ions of the protonated molecule |

| ESI-MS³ (210.2 → 123.1) | 95.1, 75.1 | Product ions of the m/z 123.1 fragment |

Data sourced from Rojkiewicz et al., 2018.[1][3]

Vibrational Spectroscopy

| Technique | Key Bands (cm⁻¹) | Assignment |

| Infrared (IR) | 1690, 1598 | C=O stretching, C-C aromatic stretching |

| Raman | 1690, 1598 | C=O stretching, C-C aromatic stretching |

Data sourced from Rojkiewicz et al., 2018.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) |

| Methanol | 252 |

Data sourced from Rojkiewicz et al., 2018.[1][3]

X-ray Crystallography

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.999(2) |

| b (Å) | 17.159(3) |

| c (Å) | 7.2130(14) |

| β (°) | 106.84(3) |

| Volume (ų) | 1301.6(4) |

| Z | 4 |

Data sourced from Rojkiewicz et al., 2018.[1][3]

Experimental Protocols

The following methodologies are based on the procedures described by Rojkiewicz et al. (2018).[1][3]

Sample Preparation:

-

For Gas Chromatography studies: A 10 mg aliquot of the 4-FPD sample was dissolved in 1 mL of methanol by ultrasonication for 10 minutes. A 10 µL aliquot of this solution was then diluted 100-fold with methanol for analysis.

-

For NMR spectroscopic analysis: 10 mg of the powder sample was dissolved in 0.6 mL of DMSO-d₆.

-

For DSC, IR, Raman, and UV-Vis studies: 5 mg of the sample was used for each analysis.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): An Agilent Technologies 7890A GC with a 5975C VL MSD was used. The column was an HP-5MS (30 m × 0.25 mm × 0.25 μm). The oven temperature program started at 50°C for 2.8 minutes, then ramped to 310°C at a rate of 25°C/min, and held for 10 minutes. Helium was the carrier gas at a flow rate of 1.2 mL/min.

-

Electrospray Ionization Ion Trap Mass Spectrometry (ESI-MS): A Bruker Daltonik HCT Ultra ion trap mass spectrometer was used. The sample was infused directly into the ion source.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Bruker Avance III 600 MHz spectrometer was used.

-

Infrared (IR) Spectroscopy: A Bruker Tensor 27 FTIR spectrometer with an ATR accessory was used.

-

Raman Spectroscopy: A Bruker MultiRam FT-Raman spectrometer with a Nd:YAG laser (1064 nm) was used.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Jasco V-530 spectrophotometer was used.

-

X-ray Crystallography: A SuperNova (Dual) CCD diffractometer with CuKα radiation (λ = 1.54184 Å) was used for data collection.

-

Differential Scanning Calorimetry (DSC): A Mettler Toledo DSC 822e instrument was used. The sample was heated from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

Mandatory Visualizations

Caption: Analytical workflow for the characterization of 4-FPD.

Caption: Hypothetical metabolic pathway of 4-FPD.

Pharmacology and Toxicology

It is critical to note that there is a significant lack of published scientific literature on the pharmacology, pharmacokinetics, pharmacodynamics, and toxicology of 4-FPD. The information below is based on the general properties of synthetic cathinones and should be considered speculative in the absence of specific data for 4-FPD.

Mechanism of Action

Synthetic cathinones are typically monoamine transporter inhibitors and/or releasers. They are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] By blocking the reuptake or promoting the release of these neurotransmitters, they increase their extracellular concentrations in the brain, leading to stimulant effects. The specific affinity and activity of 4-FPD at these transporters have not been determined.

Pharmacodynamics

The subjective effects of synthetic cathinones in humans are reported to be similar to those of classic psychostimulants like amphetamine, cocaine, and MDMA. These can include increased energy, euphoria, and sociability. The specific psychopharmacological profile of 4-FPD is unknown.

Pharmacokinetics

There is no published data on the absorption, distribution, metabolism, and excretion (ADME) of 4-FPD in any biological system. The hypothetical metabolic pathway diagram above illustrates potential routes of biotransformation based on studies of other synthetic cathinones, which often undergo N-dealkylation, reduction of the carbonyl group, and hydroxylation of the aromatic ring, followed by glucuronide conjugation.[6][7][8][9][10]

Toxicology

The toxicity profile of 4-FPD is unknown. There are no published animal studies or case reports detailing its adverse effects.

Conclusion

4-FPD is a synthetic cathinone that has been thoroughly characterized from a physicochemical and analytical perspective.[1][3] However, a significant knowledge gap exists regarding its biological properties. There is a complete absence of published data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. This lack of information makes it impossible to predict its effects and safety profile with any certainty. Further research, including in vitro receptor binding and functional assays, metabolic stability studies, and in vivo animal studies, is necessary to understand the pharmacological and toxicological risks associated with this research chemical.

References

- 1. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance Details 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one [unodc.org]

- 3. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride | springermedizin.de [springermedizin.de]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. doaj.org [doaj.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Spectroscopic Data of 4-Fluoropentedrone HCl

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoropentedrone hydrochloride (4-FPD), a synthetic cathinone. The information presented herein is intended for research, forensic, and drug development applications and has been compiled from analytical studies of confirmed reference materials.

Chemical and Physical Data

4-Fluoropentedrone HCl is the hydrochloride salt of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. It is classified as a synthetic cathinone, a class of psychoactive substances that are derivatives of the naturally occurring stimulant cathinone.[1]

| Property | Value | Reference |

| IUPAC Name | 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride | [2] |

| Synonyms | 4-FPD, 4-Fluoro-α-methylamino-Valerophenone | [2][3] |

| Chemical Formula | C₁₂H₁₆FNO · HCl | [2][3] |

| Molecular Weight | 245.72 g/mol | [2][3] |

| Appearance | White powder | [2] |

| Purity | ≥98% | [3] |

Spectroscopic Data

The following sections present the key spectroscopic data for the unequivocal identification and characterization of 4-Fluoropentedrone HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 4-Fluoropentedrone HCl. Due to the presence of the fluorine atom, splitting of signals for nearby protons and carbons is observed.[1]

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.10 - 8.00 | m | Aromatic Protons |

| 7.40 - 7.30 | m | Aromatic Protons |

| 5.15 - 5.05 | m | CH |

| 2.80 - 2.70 | s | N-CH₃ |

| 2.10 - 1.90 | m | CH₂ |

| 1.40 - 1.20 | m | CH₂ |

| 0.875 - 0.825 | t | CH₃ |

Data obtained in D₂O with TSP as the internal standard.[2]

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 197.8 | C=O |

| 166.2 (d, J=255.5 Hz) | C-F |

| 132.3 (d, J=9.5 Hz) | Aromatic CH |

| 130.8 (d, J=3.0 Hz) | Aromatic C |

| 116.2 (d, J=22.0 Hz) | Aromatic CH |

| 62.1 | CH-N |

| 32.5 | N-CH₃ |

| 29.8 | CH₂ |

| 18.2 | CH₂ |

| 13.7 | CH₃ |

Note: 'd' denotes a doublet, and 'J' is the coupling constant in Hz.[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 4-Fluoropentedrone.

Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum of 4-Fluoropentedrone reveals characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 209 | Low | [M]⁺ (Molecular Ion) |

| 123 | High | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

| 86 | High | [C₅H₁₂N]⁺ |

| 58 | High | [C₃H₈N]⁺ |

Note: The molecular ion of the free base (4-Fluoropentedrone) is observed at m/z 209.[2]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2700 | N-H stretch (amine salt) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1230 | C-F stretch (aromatic) |

Characteristic absorption bands for 4-Fluoropentedrone HCl.[1][2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 4 mg of 4-Fluoropentedrone HCl is dissolved in Deuterium Oxide (D₂O). Tetramethylsilane (TMS) or a suitable salt like TSP is added as an internal reference standard for chemical shifts (0 ppm).[2]

-

Instrumentation : A 400 MHz NMR spectrometer is utilized for data acquisition.[2]

-

¹H NMR Parameters :

-

Pulse Angle : 90°

-

Delay between Pulses : 45 seconds[2]

-

-

¹³C NMR Parameters : Standard acquisition parameters for ¹³C NMR are used.

GC-MS Protocol

-

Sample Preparation : The 4-Fluoropentedrone HCl sample is base-extracted and diluted to approximately 4 mg/mL in chloroform.[2]

-

Instrumentation : An Agilent gas chromatograph coupled with a mass spectrometer is used.[2]

-

Gas Chromatography Conditions :

-

Column : HP-5 MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]

-

Carrier Gas : Helium at a flow rate of 1.5 mL/min.[2]

-

Injector Temperature : 280°C.[2]

-

Oven Program : Initial temperature of 100°C held for 1.0 min, then ramped to 280°C at 12°C/min, and held at the final temperature for 9.0 min.[2]

-

Injection : 1 µL injected with a split ratio of 25:1.[2]

-

-

Mass Spectrometry Conditions :

FTIR Spectroscopy Protocol

-

Instrumentation : An FTIR spectrometer equipped with a Golden Gate diamond Attenuated Total Reflectance (ATR) accessory is used.[2]

-

Sample Preparation : A small amount of the solid 4-Fluoropentedrone HCl powder is placed directly on the diamond ATR crystal.

-

Data Acquisition :

-

Number of Scans : 16 scans are co-added for both the sample and the background.[2]

-

Resolution : Typically 4 cm⁻¹.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of 4-Fluoropentedrone HCl.

References

- 1. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. swgdrug.org [swgdrug.org]

- 3. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to 4-Fluoropentedrone Hydrochloride: A Cathinone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoropentedrone hydrochloride (4-FPD), a synthetic cathinone derivative. The document details its chemical and physical properties, analytical methodologies for its characterization, and available pharmacological data. While specific quantitative data for 4-FPD remains limited in publicly accessible literature, this guide synthesizes information from structurally related compounds to infer its likely mechanism of action, metabolic pathways, and toxicological profile. The guide also includes detailed experimental protocols for relevant analytical techniques and proposes a potential signaling pathway based on the pharmacology of similar cathinone derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of related analytical and therapeutic strategies.

Introduction

4-Fluoropentedrone (4-FPD), also known as 4-fluoro-α-methylamino-valerophenone, is a synthetic stimulant belonging to the cathinone class.[1][2][3] Synthetic cathinones are β-keto analogues of amphetamines and are known for their psychostimulant effects, primarily mediated through their interaction with monoamine transporters.[2] This guide provides a detailed technical overview of 4-FPD hydrochloride, compiling available scientific data to support research and development activities.

Chemical and Physical Properties

This compound is typically encountered as a white powder.[3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Formal Name | 1-(4-fluorophenyl)-2-(methylamino)-1-pentanone, monohydrochloride | [4] |

| Synonyms | 4-FPD, 4-Fluoro-α-methylamino-Valerophenone | [3] |

| Molecular Formula | C₁₂H₁₆FNO · HCl | [4] |

| Formula Weight | 245.7 g/mol | [4] |

| Purity | ≥98% (as a reference standard) | [4] |

| Melting Point | 243–245 °C (with decomposition) | [5] |

| Appearance | White powder | [3] |

| Solubility | Soluble in DMF (15 mg/ml), DMSO (15 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml). | [6] |

Synthesis

A general workflow for the synthesis of a cathinone derivative like 4-FPD is depicted below.

Analytical Methodologies

A variety of analytical techniques have been employed for the characterization and identification of 4-FPD.[5][3][7][8] These methods are crucial for forensic analysis, quality control of reference standards, and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of synthetic cathinones.

Experimental Protocol (based on SWGDRUG.org monograph): [3]

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in a suitable solvent (e.g., chloroform for a base-extracted sample).

-

Instrumentation: Agilent gas chromatograph with a mass selective detector.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.

-

Temperatures:

-

Injector: 280°C

-

MSD Transfer Line: 280°C

-

MS Source: 230°C

-

MS Quadrupole: 150°C

-

-

Oven Program:

-

Initial temperature of 100°C for 1.0 min.

-

Ramp to 280°C at a rate of 12°C/min.

-

Hold at 280°C for 9.0 min.

-

-

Injection: 1 µL injection with a split ratio of 25:1.

-

MS Parameters:

-

Mass Scan Range: 30-550 amu

-

Acquisition Mode: Scan

-

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride | springermedizin.de [springermedizin.de]

- 6. glpbio.com [glpbio.com]

- 7. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectroscopic-and-crystallographic-characterization-of-two-cathinone-derivatives-1-4-fluorophenyl-2-methylamino-pentan-1-one-4-fpd-hydrochloride-and-1-4-methylphenyl-2-ethylamino-pentan-1-one-4-meap-hydrochloride - Ask this paper | Bohrium [bohrium.com]

Initial Studies on 4-Fluoropentedrone Psychoactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial psychoactivity studies on 4-Fluoropentedrone (4-FPD), a synthetic cathinone. Due to a lack of direct research on 4-FPD, this document extrapolates its potential psychoactive profile based on the known pharmacology of its close structural analog, pentedrone, and established structure-activity relationships (SAR) for para-substituted cathinones. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of 4-FPD's likely mechanism of action and behavioral effects. All quantitative data is presented in structured tables, and key experimental protocols and conceptual frameworks are visualized using the DOT language.

Introduction

4-Fluoropentedrone (4-FPD) is a synthetic cathinone characterized by a pentedrone core structure with a fluorine atom substituted at the para-position of the phenyl ring. As a member of the substituted cathinone class, 4-FPD is presumed to act as a monoamine transporter inhibitor, thereby increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The psychoactive effects of synthetic cathinones are largely dictated by their relative potencies at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide synthesizes the available information on the parent compound, pentedrone, and the known effects of para-fluorination on cathinone pharmacology to provide an in-depth analysis of the probable psychoactive characteristics of 4-FPD.

Predicted Pharmacological Profile of 4-Fluoropentedrone

The primary mechanism of action for synthetic cathinones involves the inhibition of monoamine transporters. Based on data from its non-fluorinated analog, pentedrone, 4-FPD is expected to be a potent inhibitor of DAT and NET, with weaker activity at SERT.

Monoamine Transporter Inhibition

Studies on pentedrone indicate that it functions as a norepinephrine-dopamine reuptake inhibitor. The addition of a fluorine atom at the para-position of the phenyl ring in cathinones has been shown to increase potency at the serotonin transporter.[1] Therefore, it is hypothesized that 4-FPD will exhibit a similar profile to pentedrone but with potentially enhanced serotonergic activity.

Table 1: Monoamine Transporter Inhibition Data for Pentedrone

| Compound | Transporter | IC50 (nM) |

| Pentedrone | hDAT | 147.3 ± 15.6 |

| hNET | 52.8 ± 3.8 | |

| hSERT | 2969 ± 255 |

Data from Eshleman et al., 2017.

Neurotransmitter Release

Pentedrone has been demonstrated to be a non-releasing agent, acting as a pure uptake inhibitor. It is anticipated that 4-FPD will share this characteristic.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of synthetic cathinones, which would be applicable to the study of 4-FPD.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines the procedure for determining the potency of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

In Vivo Locomotor Activity Assay